![molecular formula C22H14BrClF3N3O3 B2811550 4-[(4-bromobenzyl)oxy]-2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-1H-isoindole-1,3(2H)-dione CAS No. 338412-90-1](/img/structure/B2811550.png)
4-[(4-bromobenzyl)oxy]-2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[(4-bromobenzyl)oxy]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-1H-isoindole-1,3(2H)-dione” is a complex organic molecule. It contains several functional groups including a bromobenzyl group, a chloropyridinyl group, and an isoindole dione group .
Molecular Structure Analysis
The molecular formula of the compound is C22H14BrClF3N3O3 . It contains a bromobenzyl group attached to an isoindole ring via an ether linkage. The isoindole ring is also substituted with a chloropyridinyl group via an amine linkage .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For instance, the bromine atom in the bromobenzyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. For example, its solubility would be influenced by the polar and nonpolar groups present .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research on isoindole-1,3-dione derivatives and related compounds involves the synthesis and characterization of novel compounds with potential chemotherapeutic applications. For instance, Jain, Nagda, and Talesara (2006) synthesized novel azaimidoxy compounds, including derivatives of isoindole-1,3-dione, evaluating them as potential chemotherapeutic agents due to their antimicrobial activities. These studies highlight the compound's relevance in developing new chemotherapeutic agents, underscoring the importance of isoindole-1,3-dione frameworks in medicinal chemistry research (Jain, Nagda, & Talesara, 2006).
Molecular Structure Analysis
Investigations into the molecular structure of isoindole-1,3-dione derivatives, such as those conducted by Anouar et al. (2019), provide critical insights into the crystal structure and IR spectrum studies. These studies are foundational in understanding the compound's chemical behavior and potential interactions, which is essential for further applications in materials science and pharmaceutical research (Anouar et al., 2019).
Chemical Reactions and Mechanisms
The exploration of chemical reactions involving isoindole-1,3-dione derivatives, as demonstrated by studies on the reaction products of similar derivatives, is crucial for extending the compound's applications in synthetic chemistry. For example, Nan'ya et al. (1986) investigated the reaction products of 2H‐isoindole‐4,7‐dione derivatives, leading to the synthesis of novel compounds with potential applications in creating new materials or as intermediates in pharmaceuticals (Nan'ya, Tange, Maekawa, & Ueno, 1986).
Application in Material Science
The potential application of isoindole-1,3-dione derivatives in material science, particularly in the synthesis of mesogenic Schiff bases with liquid crystalline properties, is highlighted by Dubey et al. (2018). Their research on the synthesis, structural, and mesophase characterization of isoindoline-1,3-dione-based mesogenic Schiff bases underscores the versatility of isoindole-1,3-dione derivatives in designing new materials with specific optical and electronic properties (Dubey et al., 2018).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[(4-bromophenyl)methoxy]-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrClF3N3O3/c1-29(19-16(24)9-13(10-28-19)22(25,26)27)30-20(31)15-3-2-4-17(18(15)21(30)32)33-11-12-5-7-14(23)8-6-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDINZJSXHOJADM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C(=O)C3=C(C2=O)C(=CC=C3)OCC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-bromobenzyl)oxy]-2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-1H-isoindole-1,3(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

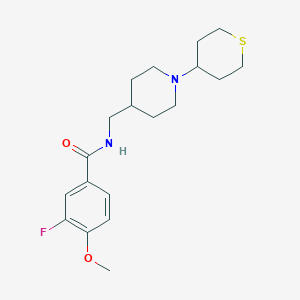

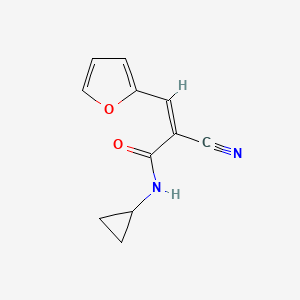
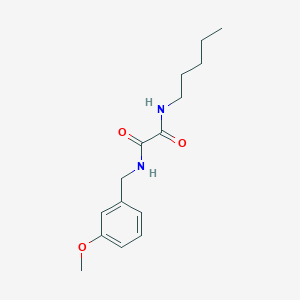

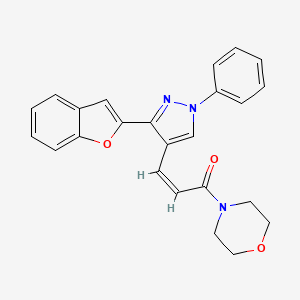
![N-(isochroman-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2811477.png)
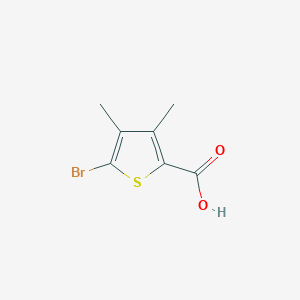
![3-cyclopentyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2811481.png)
![1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2811482.png)



![[2-(Ethoxycarbonyl)-1-benzothiophen-7-yl]boronic acid](/img/structure/B2811489.png)